

3-(4-Chlorophenylthio)Butyric Acid synthesis protocol

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Compound of Interest

Compound Name: 3-(4-Chlorophenylthio)Butyric Acid

CAS No.: 90919-34-9

Cat. No.: B1587244

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An Application Note for the Synthesis of **3-(4-Chlorophenylthio)Butyric Acid**

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of **3-(4-Chlorophenylthio)Butyric Acid** (CAS No: 90919-34-9), a valuable synthetic intermediate in the development of pharmaceuticals and other bioactive molecules.^[1] The protocol is centered around the Thia-Michael addition, a robust and efficient method for carbon-sulfur bond formation. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, safety procedures, and characterization data.

Introduction and Scientific Background

3-(4-Chlorophenylthio)Butyric Acid is an aromatic carboxylic acid derivative containing a thioether linkage.^[1] Its structure is a valuable scaffold in medicinal chemistry, allowing for the

introduction of specific functional groups crucial for designing compounds with desired receptor binding properties or for studying metabolic pathways.[1]

The synthesis detailed herein employs a Thia-Michael addition reaction, a conjugate addition of a nucleophilic thiol to an α,β -unsaturated carbonyl compound.[2][3] This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and high functional group tolerance.[2][4] The protocol involves the reaction of 4-chlorothiophenol (the Michael donor) with crotonic acid (the Michael acceptor) under basic conditions to yield the target compound.

Reaction Mechanism: Base-Catalyzed Thia-Michael Addition

The reaction proceeds via a base-catalyzed pathway. The primary function of the base (e.g., triethylamine or sodium hydroxide) is to deprotonate the thiol of 4-chlorothiophenol. This deprotonation generates a highly nucleophilic thiolate anion.[5] The thiolate anion then attacks the electrophilic β -carbon of the α,β -unsaturated system in crotonic acid. This conjugate addition forms a transient enolate intermediate, which is subsequently protonated during the reaction or upon acidic work-up to yield the final stable **3-(4-Chlorophenylthio)Butyric Acid** product.

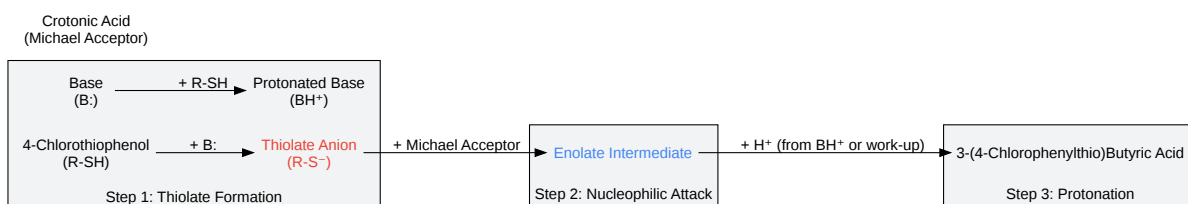
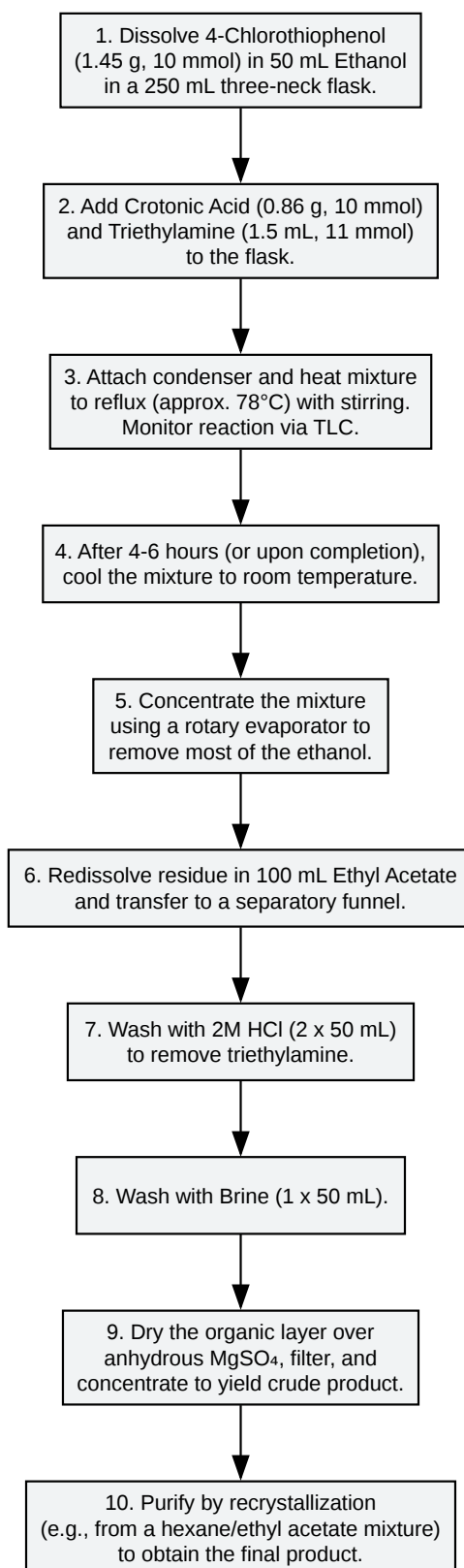


Figure 1: Mechanism of Thia-Michael Addition



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Sources

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